molecular formula C17H19N3O B11032109 N-(4-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(4-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B11032109
M. Wt: 281.35 g/mol
InChI Key: GSYTVWCNCCVVPK-UHFFFAOYSA-N
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Description

N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of 4-ethoxybenzylamine with 1-methyl-1H-benzimidazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

4-ethoxybenzylamine+1-methyl-1H-benzimidazole-2-carbaldehydeN-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine\text{4-ethoxybenzylamine} + \text{1-methyl-1H-benzimidazole-2-carbaldehyde} \rightarrow \text{N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine} 4-ethoxybenzylamine+1-methyl-1H-benzimidazole-2-carbaldehyde→N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-one, while reduction could produce N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine derivatives.

Scientific Research Applications

N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
  • N-[(4-Chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
  • N-[(4-Fluorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)12-18-17-19-15-6-4-5-7-16(15)20(17)2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

GSYTVWCNCCVVPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2C

solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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